molecular formula C16H30O7S B12810565 Sulfosuccinic acid di(1-methylisopentyl) ester CAS No. 162215-93-2

Sulfosuccinic acid di(1-methylisopentyl) ester

Cat. No.: B12810565
CAS No.: 162215-93-2
M. Wt: 366.5 g/mol
InChI Key: CLJDUFMUISGSEC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfosuccinic acid di(1-methylisopentyl) ester is synthesized by reacting maleic acid anhydride with hydroxyl group-containing molecules, followed by sulfonation of the intermediate product . The reaction typically involves the following steps:

    Esterification: Maleic acid anhydride reacts with 1-methylisopentanol to form the corresponding ester.

    Sulfonation: The ester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Sulfosuccinic acid di(1-methylisopentyl) ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfosuccinic acid di(1-methylisopentyl) ester is unique due to its specific ester groups, which provide distinct surfactant properties compared to other sulfosuccinates. Its molecular structure allows for better solubility and emulsification in certain applications, making it a preferred choice in specific industrial and research settings .

Properties

CAS No.

162215-93-2

Molecular Formula

C16H30O7S

Molecular Weight

366.5 g/mol

IUPAC Name

1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C16H30O7S/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4/h10-14H,7-9H2,1-6H3,(H,19,20,21)

InChI Key

CLJDUFMUISGSEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O

Origin of Product

United States

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